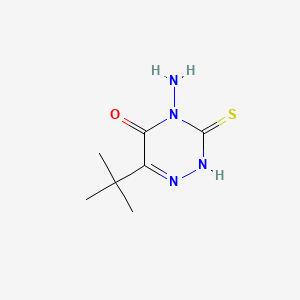
3,5-Dihydroxybenzohydrazide
Descripción general
Descripción
3,5-Dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
- Melanogenesis, the process of melanin production, results in the formation of eumelanin (dark brown to black) and pheomelanin (yellow to red) polymers .
Target of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
3,5-Dihydroxybenzohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as L-tyrosine, to quinones, which are precursors to melanin. The interaction between this compound and tyrosinase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition is competitive, meaning that this compound competes with the natural substrate (L-tyrosine) for binding to the enzyme . Additionally, this compound has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of tyrosinase. This binding is facilitated by the presence of hydroxyl groups on the benzene ring of the compound, which form hydrogen bonds with amino acid residues in the active site of the enzyme. The binding of this compound to tyrosinase results in the inhibition of the enzyme’s activity, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in the melanin biosynthetic pathway
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability may be affected by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its inhibitory activity against tyrosinase Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of melanin production and pigmentation
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit tyrosinase activity and reduce melanin production without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and adverse effects on cellular function. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further increase in inhibition is observed. It is important to determine the optimal dosage of this compound to achieve the desired effects while minimizing toxicity in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to melanin biosynthesis. The compound interacts with enzymes such as tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA, a key step in the melanin biosynthetic pathway Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes and altering the levels of metabolites involved in these pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues may also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound is likely to be localized in cellular compartments where tyrosinase and other target enzymes are present, such as the melanosomes in melanocytes . The localization of this compound may be influenced by targeting signals or post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
3,5-dihydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)4-1-5(10)3-6(11)2-4/h1-3,10-11H,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBLNCPJAVARBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342972 | |
| Record name | 3,5-Dihydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7732-32-3 | |
| Record name | 3,5-Dihydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7732-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical structural feature of compounds derived from 3,5-Dihydroxybenzohydrazide?
A1: Compounds derived from this compound often adopt a Schiff base structure. This structure arises from the reaction of the hydrazide group with an aldehyde, forming a characteristic C=N double bond. [, , , , , ]
Q2: How significant is the role of hydrogen bonding in the crystal structures of these compounds?
A2: Hydrogen bonding plays a crucial role in the crystal packing of these compounds. Studies show various types of hydrogen bonds, including O–H⋯O, N–H⋯O, and intramolecular O–H⋯N interactions. These interactions contribute to the formation of diverse supramolecular architectures, ranging from corrugated sheets to three-dimensional networks. [, , , , ]
Q3: Can you provide an example of how solvent molecules influence the crystal structure?
A3: In the case of N′-(2-Bromo-5-hydroxy-4-methoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol monosolvate, methanol molecules actively participate in the hydrogen bonding network. They bridge adjacent molecules, influencing the overall three-dimensional arrangement within the crystal lattice. []
Q4: How does the substitution pattern on the benzene ring affect the compound's structure?
A4: The nature and position of substituents on the benzene rings can influence the dihedral angle between them. For instance, in N′-(3,4-Dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol monosolvate, the dihedral angle is 17.1°, while in (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate, it is 8.5°. This difference highlights the impact of substituents on the molecule's overall conformation. [, ]
Q5: Has this compound shown any promising biological activities?
A5: A study on N'-(5-nitro-2-hydroxybenzylidene)-3, 5-dihydroxybenzohydrazide, a this compound derivative, revealed moderate antibacterial activity, suggesting its potential for further development as a plant growth hormone. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)






![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)





